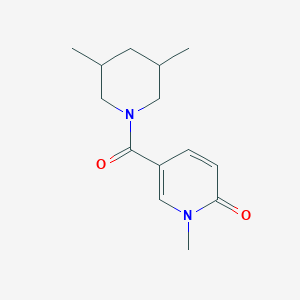![molecular formula C16H20N4O B7571782 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This drug has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of a wide range of diseases.
作用机制
The exact mechanism of action of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain immune cells, such as T cells and B cells, which play a key role in the development of various diseases. By inhibiting the activity of these cells, 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile can help to reduce inflammation and modulate the immune response, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models. This drug has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been shown to inhibit the activation of immune cells, such as T cells and B cells, which play a key role in the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, this drug has a favorable safety profile, making it a promising candidate for clinical development. However, one of the main limitations of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is its high cost and limited availability, which may limit its use in certain research settings.
未来方向
There are several future directions for the development of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile. One potential direction is the development of combination therapies, where 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile is used in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of new formulations of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, such as sustained-release formulations, to improve its pharmacokinetic properties. Finally, future studies may focus on the development of new indications for 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile, such as the treatment of other autoimmune disorders or inflammatory diseases.
合成方法
The synthesis of 4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of the key intermediate 4-(2-Oxoimidazolidin-1-yl)piperidine, which is then reacted with 4-(bromomethyl)benzonitrile to form the final product. The synthesis of this drug has been optimized to provide high yields and purity, making it suitable for large-scale production.
科学研究应用
4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this drug has potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This drug has also been shown to have a favorable safety profile, making it a promising candidate for clinical development.
属性
IUPAC Name |
4-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-11-13-1-3-14(4-2-13)12-19-8-5-15(6-9-19)20-10-7-18-16(20)21/h1-4,15H,5-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBYULKYHNHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
